molecular formula C3H7NO2 B1602607 L-Alanine-13C3,15N CAS No. 312623-85-1

L-Alanine-13C3,15N

Cat. No.: B1602607
CAS No.: 312623-85-1
M. Wt: 93.065 g/mol
InChI Key: QNAYBMKLOCPYGJ-UVYXLFMMSA-N
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Description

L-Alanine-13C3,15N is a stable isotope-labeled compound of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-13C3,15N is synthesized through a series of chemical reactions that incorporate carbon-13 and nitrogen-15 isotopes into the L-Alanine molecule. The synthetic route typically involves the use of isotopically labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C3,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine-13C3,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    NMR Spectroscopy: Used as a probe in NMR studies to investigate protein structure, dynamics, and interactions.

    Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.

    Biological Research: Utilized in studies of amino acid metabolism and protein synthesis.

    Medical Research: Used in diagnostic imaging and as a tracer in metabolic disorders.

    Industrial Applications: Applied in the development of new pharmaceuticals and in quality control of amino acid supplements

Mechanism of Action

L-Alanine-13C3,15N exerts its effects primarily through its incorporation into metabolic pathways and proteins. The labeled isotopes allow for precise tracking and quantification of the compound in biological systems. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-UVYXLFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583959
Record name L-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312623-85-1
Record name L-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-13C3,15N
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L-Alanine-13C3,15N
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L-Alanine-13C3,15N
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L-Alanine-13C3,15N
Reactant of Route 5
L-Alanine-13C3,15N
Reactant of Route 6
L-Alanine-13C3,15N

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